N-(2,4-dimethylphenyl)-2-((6-(3-nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide
Description
Properties
IUPAC Name |
N-(2,4-dimethylphenyl)-2-[[6-(3-nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N6O3S/c1-13-6-7-17(14(2)10-13)22-20(28)12-31-21-24-23-19-9-8-18(25-26(19)21)15-4-3-5-16(11-15)27(29)30/h3-11H,12H2,1-2H3,(H,22,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWBCJSQIUDXTNR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CSC2=NN=C3N2N=C(C=C3)C4=CC(=CC=C4)[N+](=O)[O-])C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N6O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,4-dimethylphenyl)-2-((6-(3-nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide is a complex organic compound that has garnered interest in medicinal chemistry due to its structural components and potential biological activities. This article aims to provide a comprehensive overview of its biological activity based on existing literature and research findings.
Chemical Structure and Properties
The compound is categorized as an aryl sulfide with a molecular formula of and a molecular weight of approximately 377.4 g/mol. The structure consists of a triazolopyridazine core linked to a dimethylphenyl group and a nitrophenyl moiety. This unique combination suggests various possible interactions with biological targets.
Enzyme Inhibition
The compound's structure hints at potential enzyme inhibition capabilities. Triazolopyridazine derivatives have been studied for their ability to inhibit enzymes such as cyclooxygenase (COX) and certain kinases. Investigating this compound as an enzyme inhibitor could reveal significant therapeutic applications.
Study 1: Antitumor Activity
A study evaluated various triazolopyridazine derivatives for their antitumor activity against human cancer cell lines. Although this compound was not specifically tested, related compounds exhibited notable cytotoxic effects at nanomolar concentrations. This suggests that further investigation into this compound's antitumor properties is warranted.
Study 2: Mechanistic Insights
Another research effort focused on the mechanism of action for triazolopyridazine derivatives. The findings indicated that these compounds could induce apoptosis in cancer cells through the activation of specific signaling pathways. Understanding how this compound interacts with these pathways could enhance its development as a therapeutic agent.
Data Table: Summary of Biological Activities
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key analogs, their structural features, synthetic yields, and reported activities:
Key Findings:
Structural Diversity: The main compound shares the [1,2,4]triazolo[4,3-b]pyridazine core with N-{3-[3-(pyridin-3-yl)-...]acetamide , but differs in substituents (3-nitrophenyl vs. pyridin-3-yl). Compound 10a replaces the pyridazine with a tetrahydrobenzothieno-triazolo-pyrimidine core, demonstrating flexibility in heterocyclic fusion strategies.
Synthetic Efficiency :
- Higher yields (e.g., 90.2% for 4a ) are achieved using acetonitrile reflux with triethylamine, while lower yields (68–74% for 10a–c ) occur in acetone with K₂CO₃.
Biological Relevance: Compound 18 shows CK1 inhibition, suggesting that pyrimidinone-thioacetamide derivatives are promising kinase inhibitors. Antimicrobial activity is implied for 4a due to its quinoxaline-thioacetamide hybrid structure.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
